![molecular formula C20H21FN4O2S B2561593 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide CAS No. 1351588-05-0](/img/structure/B2561593.png)

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

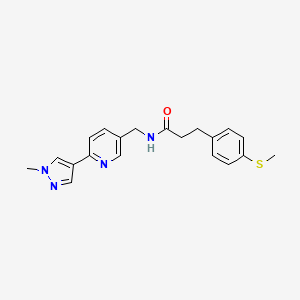

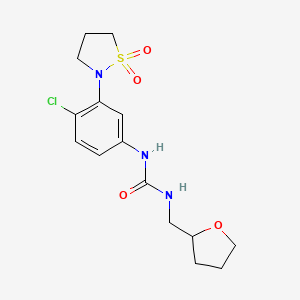

The compound “2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide” is a complex organic molecule. It contains a fluorobenzo[d]thiazol-2-yl group, a morpholinophenyl group, and an acetamide group. These groups are common in many pharmaceuticals and could suggest a potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The fluorobenzo[d]thiazol-2-yl group would likely contribute to the aromaticity of the molecule, while the morpholinophenyl group could add steric hindrance .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of the acetamide group could make it susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the fluorobenzo[d]thiazol-2-yl group could potentially increase its lipophilicity, which could affect its solubility and stability .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

The compound’s unique structure, incorporating both a benzothiazole and a morpholine moiety, makes it an attractive building block for organic synthesis. Researchers can modify its functional groups to create novel derivatives with potential pharmaceutical applications. For instance, it could serve as a scaffold for designing kinase inhibitors or other bioactive compounds .

Photophysics and Optoelectronics

Understanding the photophysical properties of this compound is crucial. Researchers have observed distinct behaviors in different solvents, indicating solvent effects on excited-state hydrogen bonds and proton transfers. Investigating these phenomena can lead to the development of new optoelectronic materials. The compound’s absorption and fluorescence emission spectra align with experimental data, making it promising for applications in sensors, displays, and light-emitting devices .

Materials Science and Nanotechnology

Given its planar structure and electron-deficient nature, this compound could find applications in materials science. Researchers might explore its use in organic semiconductors, thin films, or molecular assemblies. Its rigidity and π–π overlap potential make it interesting for constructing functional materials with tailored properties .

Chemical Biology and Enzyme Inhibition

The compound’s benzothiazole ring system resembles certain bioactive molecules. Researchers could investigate its interactions with enzymes or receptors. By designing derivatives that selectively inhibit specific enzymes, it may contribute to drug discovery or chemical biology studies. Understanding its binding affinity and mechanism of action is essential .

Analytical Chemistry and Sensors

Functionalizing this compound with appropriate groups could lead to the development of chemical sensors. Its fluorescence properties, especially in response to specific analytes or environmental changes, could be harnessed for sensing applications. Researchers might explore its use in detecting ions, pH levels, or other chemical species .

Industrial Applications

Considering its stability and synthetic accessibility, this compound could find applications in industrial processes. For instance, it might serve as a precursor in the synthesis of other valuable compounds. Its presence in the production of naphthalene highlights its industrial relevance .

Propriétés

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2S/c1-24(20-23-19-16(21)3-2-4-17(19)28-20)13-18(26)22-14-5-7-15(8-6-14)25-9-11-27-12-10-25/h2-8H,9-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHOQMWSOCJNOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)N2CCOCC2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2561512.png)

![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2561513.png)

![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)

![2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid](/img/structure/B2561524.png)

![2-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2561528.png)

![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)

![6-[5-(3,4-Dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2561531.png)